

analytical standards for 4,8-Dimethyl-1,7-nonadiene quantification

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Compound of Interest

Compound Name: 4,8-Dimethyl-1,7-nonadiene

Cat. No.: B15348718

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Application Note: Quantification of 4,8-Dimethyl-1,7-nonadiene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **4,8-Dimethyl-1,7-nonadiene**, a volatile organic compound (VOC), using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Introduction

4,8-Dimethyl-1,7-nonadiene is a terpene hydrocarbon that has been identified as a volatile component in various natural products, including olive oil. Its presence and concentration can be indicative of product freshness and sensory profile.^[1] Accurate quantification of this compound is essential for quality control, authenticity studies, and research into flavor and fragrance chemistry. This application note details a robust and sensitive method for its determination.

Principle of the Method

The analytical method is based on HS-SPME-GC-MS. Volatile compounds from the sample matrix are first partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber is then exposed to the headspace, where analytes are adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the heated injection port of a gas

chromatograph (GC), where the analytes are thermally desorbed. The GC separates the components of the volatile fraction, and the mass spectrometer (MS) provides identification and quantification. An internal standard (IS) is recommended for accurate quantification.

Analytical Standard

A certified reference material (CRM) for **4,8-Dimethyl-1,7-nonadiene** is not readily available through major commercial suppliers. Therefore, a standard must be obtained via custom synthesis. One identified source for synthesis is Synthenova (Hérouville-Saint-Clair, France).^[2]

Protocol for In-house Standard Preparation:

- **Synthesis:** Procure a custom-synthesized standard of **4,8-Dimethyl-1,7-nonadiene** with the highest possible purity.
- **Characterization:** Confirm the identity and purity of the synthesized standard using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
- **Stock Solution:** Prepare a stock solution of the purified standard in a suitable solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 ng/mL).

Experimental Protocol: HS-SPME-GC-MS

This protocol is a composite based on methodologies reported for the analysis of VOCs in complex matrices like olive oil.^{[3][4][5]}

Apparatus and Materials

- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
- SPME Autosampler (e.g., PAL SHIMADZU AOC 6000)^[5]
- SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.^{[3][6]}

- GC Capillary Column: MEGA-5 MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
[5]
- Headspace Vials: 20 mL, with PTFE/silicone septa.[5]
- Standard laboratory glassware.

Reagents

- Helium (carrier gas), ultra-high purity (99.999%).
- Internal Standard (IS): 4-methyl-2-pentanol or Eucalyptol.[4][5]
- Methanol or Hexane (for standard preparation), HPLC grade.
- Sample matrix (e.g., refined olive oil for creating matrix-matched standards).

Sample and Standard Preparation

- Internal Standard Spiking: Prepare an IS solution (e.g., 1000 ppm eucalyptol in methanol).[5]
- Sample Preparation: Place 2 mL of the liquid sample into a 20 mL headspace vial.[5]
- Spiking: Add a small volume (e.g., 4 μ L) of the IS solution to the sample vial.[5]
- Calibration Standards: For quantitative analysis, spike blank matrix with known concentrations of the **4,8-Dimethyl-1,7-nonadiene** standard and the same amount of IS.
- Sealing: Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Procedure

- Equilibration: Incubate the vial at 55°C for 15 minutes with agitation (250 rpm).[5]
- Extraction: Expose the SPME fiber to the vial's headspace for 50 minutes at 55°C.[5]
- Desorption: Transfer the fiber to the GC injector and desorb for 4-5 minutes at 250-260°C in splitless or split (2.0) mode.[4][5]

GC-MS Conditions

Parameter	Value	Reference(s)
GC System	Shimadzu GCMS-QP2020 or equivalent	[5]
Column	MEGA-5 MS (30 m x 0.25 mm, 0.25 µm)	[5]
Carrier Gas	Helium at a constant flow of 1.2 mL/min	[5]
Injector Temp.	260°C	[5]
Oven Program	Hold at 40°C for 2.5 min, then ramp at 10°C/min to 230°C, hold for 5 min.	[5]
Transfer Line Temp.	250 - 260°C	[4][7]
MS System		
Ion Source Temp.	200 - 230°C	[4][7]
Ionization Mode	Electron Ionization (EI) at 70 eV	[7]
Mass Scan Range	35 - 350 amu	[5]
Acquisition Mode	Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.	

Data Presentation and Quantification

Quantification is achieved by generating a calibration curve of the peak area ratio (analyte/IS) versus the concentration of the standards. The concentration of **4,8-Dimethyl-1,7-nonadiene** in samples is then calculated from this curve.

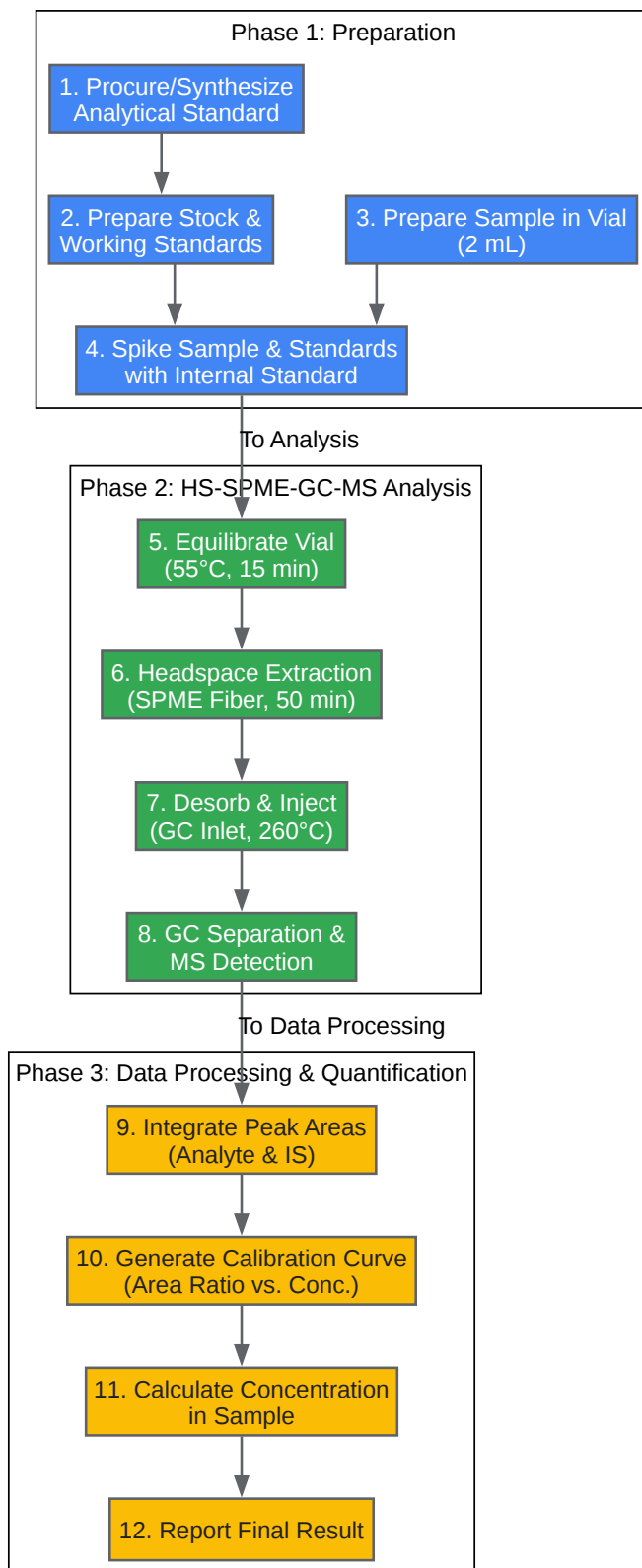
Table 1: Representative Quantitative Data from Literature The following table summarizes semi-quantitative findings for **4,8-Dimethyl-1,7-nonadiene** in virgin olive oil from various

studies. This data illustrates the typical relative abundance and its role as a marker for freshness.

Study Context	Sample Group	Result (Relative Area or Concentration)	Key Finding	Reference(s)
Effect of Olive Ripening Stage	Early Harvest (H1-H3)	Higher relative abundance (e.g., mean area counts from 2.067 to 3.560)	Concentration is higher in less mature olives.	[5]
Effect of Olive Ripening Stage	Late Harvest (H4-H6)	Lower relative abundance (e.g., mean area counts from 1.789 to 3.014)	Concentration decreases as olives ripen.	[5]
Effect of Storage Time on Virgin Olive Oil	Fresh Oil (Time 0)	Present; identified as a key marker for "freshness".	Serves as a marker for fresh, recently produced oil.	[1]
Effect of Storage Time on Virgin Olive Oil	Stored Oil (12 months)	Not detected.	The compound degrades or dissipates during storage.	[1]
Effect of Halyomorpha halys Infestation on Olives	Control (Healthy Olives)	0.09 ± 0.02 (relative area)	Infestation significantly reduces the concentration of this compound.	[4]
Effect of Halyomorpha halys Infestation on Olives	Infested Olives	0.04 ± 0.01 (relative area)	Infestation significantly reduces the concentration of this compound.	[4]

Diagrams and Workflows

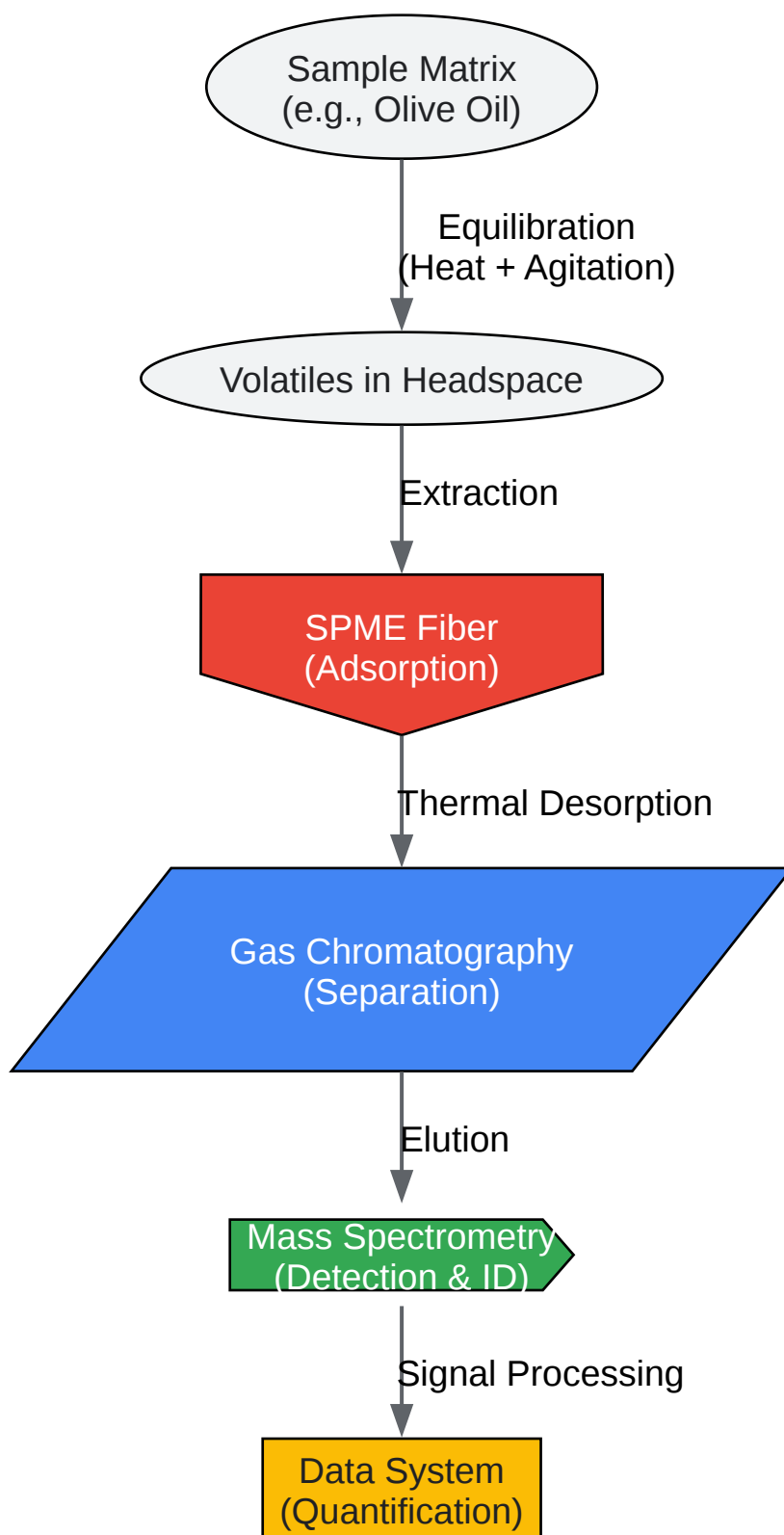
Experimental Workflow for Quantification



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Caption: Workflow for the quantification of **4,8-Dimethyl-1,7-nonadiene**.

Logical Relationship of Analytical Components



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Caption: Key stages of the HS-SPME-GC-MS analytical process.

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